SMPH Crosslinker

Übersicht

Beschreibung

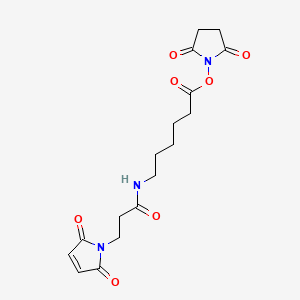

SMPH Crosslinker, or Succinimidyl-6-[ß-maleimidopropionamido]hexanoate is a water insoluble, heterobifunctional protein crosslinker with a non-cleavable spacer arm length of 14.3 angstroms. The SMPH crosslinking reagent is useful for making antibody drug conjugates (ADCs).

Wirkmechanismus

Target of Action

The primary targets of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate, also known as SMPH Crosslinker, are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biochemical reactions, particularly those involving protein interactions.

Mode of Action

2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate interacts with its targets through covalent bonding. The compound contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . NHS esters react with primary amines at pH 7-9 to form amide bonds, while the maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Biochemical Pathways

The action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate affects the biochemical pathways involving protein conjugation. The compound can be used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . This process involves the reaction of an amine-containing protein with the cross-linker, followed by the reaction of a sulfhydryl-containing molecule with the maleimide groups already attached to the first protein .

Pharmacokinetics

The pharmacokinetics of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by its chemical properties. Most protein reactants will remain soluble if the final concentration of organic solvent is less than 10% . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate is the formation of stable covalent bonds between amine- and sulfhydryl-containing molecules . This leads to the creation of conjugates such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates have various applications in biochemical research and medical diagnostics.

Action Environment

The action, efficacy, and stability of 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate are influenced by environmental factors such as pH and temperature . The compound’s NHS ester group reacts with primary amines at pH 7-9, while the maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 . The compound is also sensitive to moisture and should be stored in a desiccated environment at a specified temperature .

Biochemische Analyse

Biochemical Properties

SMPH Crosslinker plays a significant role in biochemical reactions. It reacts with primary amines at pH 7-9 to form stable amide bonds, and with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This allows it to covalently conjugate amine- and sulfhydryl-containing molecules . The nature of these interactions is covalent, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cells are primarily related to its ability to form covalent bonds with proteins. This can influence cell function by modifying the structure and function of proteins within the cell . Specific effects on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the proteins targeted and the context of the cellular environment.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with proteins. The NHS ester group of this compound reacts with primary amines to form an amide bond, while the maleimide group reacts with sulfhydryl groups to form a thioether bond . These reactions allow this compound to bind to proteins and modify their structure and function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The rate of hydrolytic degradation of the NHS ester increases with pH, and the maleimide group will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values greater than 7.5 . Therefore, the effects of this compound on proteins and cells may change over time depending on the pH and other conditions of the experimental system .

Biologische Aktivität

SMPH Crosslinker, known chemically as Succinimidyl 6-((beta-maleimidopropionamido)hexanoate), is a heterobifunctional crosslinking agent widely utilized in biochemical research. It features two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and a maleimide, which facilitate the formation of stable covalent bonds with biomolecules such as proteins and peptides. The NHS ester reacts with primary amines, while the maleimide targets sulfhydryl groups, allowing for selective crosslinking under mild conditions.

Chemical Structure and Properties

- Molecular Weight : 379.36 g/mol

- Spacer Length : Approximately 14.2 Å

- Solubility : Not directly water-soluble; requires dissolution in organic solvents like DMSO or DMF before use.

- Reactivity :

- NHS Ester: Reacts with amines at pH 7-9.

- Maleimide: Reacts with thiols at pH 6.5-7.5.

The unique structure of SMPH allows it to bridge larger distances between biomolecules, enhancing conjugation efficiency and specificity in complex biological systems .

The biological activity of SMPH is primarily attributed to its ability to form covalent bonds with biomolecules, significantly altering their structure and function. The reaction mechanism involves:

- NHS Ester Reaction : The NHS ester reacts with primary amines on proteins, forming stable amide bonds.

- Maleimide Reaction : The maleimide group subsequently reacts with sulfhydryl groups on another molecule, creating stable thioether bonds.

This dual reactivity enables the formation of stable conjugates, which are essential for various biochemical applications, including immunological assays and therapeutic interventions .

Applications in Research

This compound has diverse applications across multiple fields:

- Immunology : Used for preparing antibody-enzyme conjugates and hapten-carrier protein conjugates.

- Protein Interaction Studies : Facilitates the investigation of protein dynamics and interactions by stabilizing transient complexes.

- Drug Delivery Systems : Enhances the efficacy of delivery systems by modifying the surface properties of carriers .

Case Study 1: Peptide Conjugation for Vaccine Development

In a study involving the conjugation of peptides to Qβ bacteriophage using SMPH, researchers assessed the efficiency of crosslinking to enhance immune responses against Human Papillomavirus (HPV). The study demonstrated that the use of SMPH significantly improved the stability and immunogenicity of the peptide constructs, underscoring its potential in vaccine development .

Case Study 2: Protein Crosslinking in Neurobiology

A review highlighted the use of various crosslinkers, including SMPH, for studying protein interactions in neurobiology. Specifically, it was used to crosslink Myelin Protein Zero (MPZ), a key protein associated with peripheral myelin. The findings illustrated how crosslinking could stabilize protein interactions and facilitate further structural analysis through techniques like SDS-PAGE .

Comparative Analysis of Crosslinkers

To better understand the advantages of SMPH over other crosslinkers, a comparison table is provided below:

| Compound Name | Functional Groups | Unique Features | Applications |

|---|---|---|---|

| SMPH | NHS ester, Maleimide | Long spacer arm enhances flexibility | Antibody-enzyme conjugates |

| Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Water-soluble; ideal for surface labeling | Surface modification |

| Maleimidoacetylated Polyethylene Glycol | Maleimide | PEGylation reduces immunogenicity | Drug delivery systems |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Useful for two-step conjugation protocols | Bioconjugation |

SMPH's longer spacer arm allows for increased flexibility during binding interactions compared to many other crosslinkers, potentially improving conjugation efficiency in complex biological systems .

Wissenschaftliche Forschungsanwendungen

Bioconjugate Chemistry

- Protein-Protein Interactions : SMPH is extensively used to study protein-protein interactions by covalently linking proteins that have complementary functional groups (amines and thiols). This application is crucial for understanding cellular mechanisms and developing therapeutic strategies.

- Antibody-Drug Conjugates : It facilitates the creation of antibody-drug conjugates, which are important in targeted cancer therapies. By linking cytotoxic agents to antibodies, researchers can enhance the specificity and efficacy of treatments.

Proteomics

- Cross-linking Immunoprecipitation-Mass Spectrometry (xIP-MS) : SMPH is employed in xIP-MS to analyze chromatin-associated protein complexes. This method enables the identification of protein interactions and their functional implications in various biological processes .

- Structural Probing : The crosslinker aids in stabilizing protein structures for further analysis through techniques like SDS-PAGE, allowing researchers to investigate the conformational dynamics of proteins .

Biomedical Applications

- Collagen Scaffolds : In tissue engineering, SMPH enhances collagen scaffolds' mechanical properties and biocompatibility, promoting cellular attachment and growth for regenerative medicine applications .

- Vaccine Development : It is used in the development of virus-like particle vaccines that elicit strong immune responses by displaying antigens effectively .

Neuroscience

- Neuronal Development Studies : SMPH has been applied to modify three-dimensional cultures to influence neuronal growth patterns and synaptic interactions. This capability allows researchers to explore neuronal development with high spatial precision .

Polymer Science

- Shape-Memory Polymers : SMPH plays a role in studying shape-memory behavior in polymers by linking polymer chains in a way that allows them to return to a predetermined shape upon stimulus .

Comparative Analysis with Other Crosslinkers

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Water-soluble; used for surface labeling |

| Maleimidoacetylated Polyethylene Glycol | Maleimide | Enhances solubility and reduces immunogenicity |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | NHS ester, Maleimide | Useful for two-step conjugation protocols |

SMPH is distinguished by its longer spacer arm compared to many other crosslinkers, enhancing flexibility during binding interactions. This property potentially improves conjugation efficiency and specificity in complex biological systems.

Case Studies

- Protein Interaction Analysis : In a study examining the interaction between Sec61 and Mpd1 proteins, SMPH was utilized for crosslinking that revealed critical insights into their functional dynamics within cellular membranes .

- VLP Vaccine Development : Research demonstrated that using SMPH in conjunction with bacteriophage VLPs significantly improved the presentation of HIV antigens, leading to enhanced neutralizing antibody responses in immunized subjects .

- Neuronal Growth Manipulation : A study applied SMPH-modified substrates to investigate how varying topographies influenced neuronal growth patterns, providing insights into neural development mechanisms .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O7/c21-12(9-11-19-13(22)5-6-14(19)23)18-10-3-1-2-4-17(26)27-20-15(24)7-8-16(20)25/h5-6H,1-4,7-11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMOHMXWOOBVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400226 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367927-39-7 | |

| Record name | N-Succinimidyl 6-(3-Maleimidopropionamido) Hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 6-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.